![molecular formula C11H14BrClFNO B1521662 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride CAS No. 1185105-16-1](/img/structure/B1521662.png)
4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride
Overview
Description
4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 946726-45-0 . Its IUPAC name is 4-bromo-2-fluorophenyl 4-piperidinyl ether . The molecular weight of this compound is 274.13 .
Molecular Structure Analysis
The InChI code for 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is 1S/C11H13BrFNO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is 274.13 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Comprehensive Analysis of 4-(4-Bromo-2-fluorophenoxy)piperidine Hydrochloride Applications
4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is a specialized chemical compound with the molecular formula
C12H15BrFNO⋅HCl C_{12}H_{15}BrFNO \cdot HCl C12H15BrFNO⋅HCl
and a molecular weight of 324.62 . It is primarily used in scientific research for various applications due to its unique chemical properties. Below is a detailed analysis of its applications in different scientific fields:Proteomics Research: This compound is utilized in proteomics, which is the large-scale study of proteins. It serves as a biochemical tool for understanding protein interactions and functions within biological systems. Its specific role can include tagging proteins for identification or acting as a reagent in assays designed to study protein dynamics .
Organic Synthesis: In organic chemistry, this compound is valuable as a building block for the synthesis of more complex molecules. It can be used to introduce the piperidine moiety into larger organic structures, which is a common feature in many pharmaceuticals and bioactive molecules.
Medicinal Chemistry: Researchers in medicinal chemistry may use this compound as a precursor for the development of new therapeutic agents. Its bromo and fluoro substituents make it a versatile intermediate for creating compounds with potential pharmacological activities.
Neurotransmitter Research: Due to the piperidine structure, this compound may be relevant in the study of neurotransmitter systems, particularly as a scaffold for developing molecules that can interact with neural receptors or uptake transporters.
Material Science: In material science, this compound’s ability to act as a polymerization initiator or modifier can be explored. It could be used to create novel polymers with specific properties such as increased durability or conductivity.
Biochemical Assays: 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride can be employed in various biochemical assays. It may serve as a standard or control substance in experiments measuring enzyme activities or in binding studies.
Fluorescence Studies: The presence of a fluorine atom allows this compound to be used in fluorescence studies. It can be part of fluorescent probes or markers that help visualize biological processes under a microscope.
Agricultural Research: In agriculture, this compound could be investigated for its potential use in developing new pesticides or herbicides. Its structural features might be conducive to creating compounds that are selective for certain pests or weeds.
Each of these applications leverages the unique chemical structure of 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride to fulfill specific research needs. The compound’s versatility makes it a valuable asset in the advancement of scientific knowledge across various disciplines. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use .
properties
IUPAC Name |
4-(4-bromo-2-fluorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQTVEISVLMNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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